1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one
Overview
Description
Scientific Research Applications
Organic Synthesis Building Block
1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one: serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of difluoromethyl groups into more complex molecules, which can significantly alter the chemical and physical properties of the resulting compounds. This is particularly useful in the development of pharmaceuticals and agrochemicals where the addition of fluorine atoms can improve metabolic stability and bioavailability .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of potential therapeutic agents. The difluoromethyl group is a common moiety in many drugs due to its lipophilicity and ability to form stable hydrogen bonds, which can enhance drug-target interactions. Researchers are exploring its incorporation into novel compounds that could lead to treatments for various diseases .
Material Science
The compound’s structural features make it a candidate for creating new materials with unique properties. For instance, polymers derived from this ketone could exhibit improved thermal stability and resistance to degradation, making them suitable for high-performance applications in aerospace and electronics .
Catalysis
Catalysts derived from 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one could be developed to facilitate a variety of chemical reactions. The presence of the difluoromethyl group adjacent to the ketone could influence the electronic environment of the catalyst, potentially leading to increased reaction rates and selectivity .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry. Its well-defined structure and properties allow it to serve as a benchmark for calibrating instruments or validating analytical methods, particularly in mass spectrometry and chromatography .
Fluorine Chemistry Research
As a source of difluoromethyl groups, this compound is of interest in the field of fluorine chemistry. Researchers can study its reactivity and the stability of the C-F bonds, which are crucial for understanding the behavior of fluorinated compounds in various chemical environments .
properties
IUPAC Name |
1-[3-(1,1-difluoroethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-7(13)8-4-3-5-9(6-8)10(2,11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVZMPJQLVOWRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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